Acetylacetone is a chelating ligand and forms organometallic complexes that are used as gasoline additives, lubricant additives, driers for varnishes and printer′s inks, fungicides, insecticides and colors. It is a selective extraction reagent for determination of molybdenum in ferrous materials.
EMSURE
Acetylacetone is a beta-diketone that is pentane in which the hydrogens at positions 2 and 4 are replaced by oxo groups. It is a conjugate acid of an acetylacetonate.
, also known as acetylacetone or acac, belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in papaya. This makes a potential biomarker for the consumption of this food product.
Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes.
CH3COCH2COCH3
C5H8O2
Acetylacetone
CAS No.: 123-54-6
Cat. No.: VC20858866
Molecular Formula: C5H8O2
CH3COCH2COCH3
C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123-54-6 |
---|---|
Molecular Formula | C5H8O2 CH3COCH2COCH3 C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | pentane-2,4-dione |
Standard InChI | InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 |
Standard InChI Key | YRKCREAYFQTBPV-UHFFFAOYSA-N |
Impurities | The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). |
SMILES | CC(=O)CC(=O)C |
Canonical SMILES | CC(=O)CC(=O)C |
Boiling Point | 284.7 °F at 760 mm Hg (USCG, 1999) 138.0 °C 138 °C 140 °C 284.7°F |
Colorform | Colorless or slightly yellow liquid Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. |
Flash Point | 93 °F (USCG, 1999) 38 °C (100 °F) - closed cup 105 °F - open cup 93 °F (34 °C) (Closed cup) 34 °C c.c. 93°F |
Melting Point | -10.3 °F (USCG, 1999) -23.0 °C -23 °C -23°C -10.3°F |
Introduction
Basic Information and Identification
Acetylacetone, chemically known as 2,4-pentanedione, is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . The compound is identified by the CAS number 123-54-6 and is registered with EC Number 204-634-0 .
Nomenclature and Synonyms
The compound is known by several names in scientific and commercial literature, including:
Physical and Chemical Properties
Acetylacetone is a clear or slightly yellowish liquid with a pleasant odor . It exhibits distinct physical and chemical properties that determine its behavior in various applications.
Physical Properties
The key physical properties of acetylacetone are summarized in the following table:
Property | Value |
---|---|
Melting point | -23 °C |
Boiling point | 140.4 °C |
Density | 0.975 g/mL at 25 °C |
Vapor density | 3.5 (vs air) |
Vapor pressure | 6 mm Hg (20 °C) |
Flash point | 66 °F (approximately 19 °C) |
Solubility in water | 16 g/100 mL (20 °C) |
pKa | 8.9 (at 25°C) |
pH | 6 (200g/l, H2O, 20°C) |
Explosive limit | 2.4-11.4% (V) |
LogP | 0.68 at 20°C |
Chemical Structure and Reactivity
Acetylacetone possesses a saturated diketone structure, specifically a β-diketone where two carbonyl groups are separated by a methylene group . This structural arrangement contributes to its chemical versatility and reactivity.
Keto-Enol Tautomerism
One of the most significant chemical properties of acetylacetone is its ability to exist in both keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and can exist in both E and Z configurations . This tautomerism is crucial for many of its chemical reactions and applications, particularly in metal complexation.
Reactivity Patterns
Acetylacetone demonstrates several key reactivity patterns:
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It reacts with ferric chloride aqueous solution to produce a dark red color, often used as an analytical test
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It can form complexes with nearly all metals, creating stable compounds with the general formula (C5H7O2)nM, where M represents the metal element
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It undergoes reaction with sodium to release hydrogen and form sodium acetylacetonate
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In the presence of light, it can react with chlorine with selective substitution of methyl hydrogen atoms
Applications and Industrial Uses
Acetylacetone finds applications across various industries due to its unique chemical properties and reactivity.
Chemical Intermediates
The compound serves as an important intermediate in the synthesis of:
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Pharmaceutical products, including sulfamethazine, nicarbazine, vitamin B6, and vitamin K
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Anticorrosion agents and peroxide compounds for radical initiator applications in polymerization
Analytical and Laboratory Applications
In laboratory settings, acetylacetone is utilized for:
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Modification of guanidino groups and amino groups in proteins
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Preparation of metal acetylacetonates for catalyst applications
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Structural and quantitative analysis through derivatization and spectroscopic methods
Industrial Applications
In industrial processes, acetylacetone functions as:
Biosynthesis and Biodegradation
Recent research has explored both the biodegradation and biosynthesis of acetylacetone, providing insights into sustainable production methods.
Biodegradation Pathway
Acetylacetone can be biodegraded by microorganisms such as Acinetobacter johnsonii, which can utilize the compound as a sole carbon source . The key enzyme in this process is acetylacetone-cleaving enzyme (Dke1, EC 1.13.11.50), which activates oxygen to cleave acetylacetone into acetate and methylglyoxal . Subsequently, methylglyoxal is converted to lactate by glyoxalase.
Biosynthetic Approaches
Researchers have developed a novel biosynthetic pathway for acetylacetone by essentially reversing its biodegradation route . This approach involves:
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Engineered Escherichia coli overexpressing the Dke1 enzyme from Acinetobacter johnsonii
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Enhancement of production through site-directed mutagenesis of Dke1
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Development of a double-mutant (K15Q/A60D) strain with significantly improved acetylacetone-producing capacity
Recent Research Developments
Several recent studies have expanded our understanding of acetylacetone's properties and potential applications.
Analytical Methods
Novel analytical methods have been developed for the quantitative analysis of acetylacetone:
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19F NMR spectroscopy for structural and quantitative analysis of enol forms
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Derivatization with p-fluorobenzoyl chloride for improved detection
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Separation and purification of E and Z configurations using thin layer chromatography
Electron-Induced Dissociation Studies
Research on the dissociative electron attachment (DEA) to acetylacetone has revealed:
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Formation of various anions with m/z values of 39, 41, 43, 57, 83, and 85
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Peak absolute cross sections for H- and OH- at 8.8 and 9 eV, with values of 3.1 × 10-18 and 3.7 × 10-19 cm2, respectively
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Potential role of neutral excited states in negative ion resonance
Biosynthesis Optimization
Recent advances in the biosynthetic production of acetylacetone include:
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Identification of promising amino acid residues for enzyme improvement based on sequence alignment and structure analysis
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Site-directed mutagenesis of Dke1 leading to enhanced production
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Development of a K15Q/A60D double-mutant strain with 3.6-fold higher acetylacetone production compared to wild-type
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Accumulation of 556.3 ± 15.2 mg/L acetylacetone in fed-batch fermentation under anaerobic conditions
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